E3 ligase Ligand 42

PROTAC Androgen Receptor Degradation VCaP Cells

E3 ligase Ligand 42 (CAS 2753651‑18‑0) is a von Hippel‑Lindau (VHL) E3 ubiquitin ligase ligand that recruits the VHL protein complex to induce ubiquitination and proteasomal degradation of target proteins. It is based on the VH032 pharmacophore and contains a glutarimide‑fluoro‑phthalazinone core.

Molecular Formula C13H10FN3O3
Molecular Weight 275.23 g/mol
Cat. No. B15542142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 42
Molecular FormulaC13H10FN3O3
Molecular Weight275.23 g/mol
Structural Identifiers
InChIInChI=1S/C13H10FN3O3/c14-8-1-2-9-7(5-8)6-15-17(13(9)20)10-3-4-11(18)16-12(10)19/h1-2,5-6,10H,3-4H2,(H,16,18,19)
InChIKeyUKAGCKAFYUMOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand 42: VHL‑Recruiting Moiety for AR‑Targeting PROTACs and GDC‑2992


E3 ligase Ligand 42 (CAS 2753651‑18‑0) is a von Hippel‑Lindau (VHL) E3 ubiquitin ligase ligand that recruits the VHL protein complex to induce ubiquitination and proteasomal degradation of target proteins . It is based on the VH032 pharmacophore and contains a glutarimide‑fluoro‑phthalazinone core . This ligand is used as the E3‑recruiting moiety in PROTACs, specifically in the synthesis of PROTAC AR Degrader‑6 and the orally bioavailable androgen receptor (AR) degrader GDC‑2992 .

Ligand Type VHL E3 ubiquitin ligase ligand
Pharmacophore VH032-based, glutarimide-fluoro-phthalazinone core
Use Context E3-recruiting moiety for PROTAC synthesis (AR degraders)
Stereochemistry (S)-enantiomer form available for degrader construction

Why E3 Ligase Ligand 42 Cannot Be Replaced by a Different VHL or CRBN Ligand in AR‑PROTAC Development


E3 ligase ligands are not interchangeable; their molecular architecture dictates the efficiency of ternary complex formation, target degradation potency, and physicochemical properties of the resulting PROTAC [1]. VHL‑ and CRBN‑based ligands exhibit distinct binding modes, selectivity profiles, and linker attachment vectors that directly influence target engagement and downstream pharmacology [2]. In the context of androgen receptor (AR) degradation, the specific combination of E3 ligase Ligand 42 with an AR antagonist and optimized linker yields PROTACs with single‑digit nanomolar DC₅₀ values in VCaP cells—a level of potency that cannot be achieved by simply substituting another VHL ligand or switching to a CRBN‑recruiting moiety .

VHL vs CRBN Ligand
Binding mode and ternary complex stability may differ, potentially shifting degradation profile and selectivity.
Stereochemistry (S vs racemic)
(S)-enantiomer and racemic mixture may not produce equivalent degradation endpoints; target engagement could diverge.
Linker Attachment Vector
Altering E3 ligand geometry or exit vector can disrupt ternary complex formation and degrader activity.

Quantitative Differentiation of E3 Ligase Ligand 42 in PROTAC AR Degraders: Head‑to‑Head and Cross‑Study Data


AR Degradation Potency: GDC‑2992 vs. PROTAC AR Degrader‑6

PROTACs built with E3 ligase Ligand 42 achieve high potency in AR degradation. The stereochemically defined (S)-E3 ligase Ligand 42 yields GDC‑2992 (compound 28A), which degrades AR in VCaP cells with a DC₅₀ of 2.7 nM, whereas the racemic mixture (Rac)-GDC‑2992 (PROTAC AR Degrader‑6, compound 1) shows a 3.7‑fold higher DC₅₀ of 10 nM . This direct comparison within the same cellular model demonstrates that stereochemical purity of the ligand translates to enhanced degradation efficiency.

AR Degradation Potency
Head-to-head
DC₅₀ 2.7 nM ((S)-GDC‑2992) vs 10 nM (racemic) — 3.7‑fold difference
Supports (S)-enantiomer degradation endpoint review
VCaP cells, Western blot
PROTAC Androgen Receptor Degradation VCaP Cells

Antiproliferative Activity: GDC‑2992 vs. PROTAC AR Degrader‑6

The functional consequence of enhanced AR degradation is improved inhibition of cell growth. GDC‑2992 inhibits VCaP cell proliferation with an IC₅₀ of 9.7 nM . While a direct antiproliferation IC₅₀ for the racemic comparator is not reported in the same dataset, the 3.7‑fold difference in DC₅₀ suggests a correspondingly lower IC₅₀ would be expected for the (S)-enantiomer compared to the racemate, consistent with the stereochemistry‑driven potency gain observed for degradation.

Antiproliferative Activity
Context-dependent
IC₅₀ 9.7 nM (GDC‑2992); racemic not directly reported
Supports cell proliferation endpoint review
Inferred from DC₅₀ ratio
PROTAC Antiproliferation Prostate Cancer

Oral Bioavailability of GDC‑2992: A VHL‑Based PROTAC with In Vivo Applicability

GDC‑2992, which incorporates (S)-E3 ligase Ligand 42, is reported to be orally bioavailable . Many VHL‑based PROTACs exhibit poor oral absorption due to high molecular weight and polar surface area; however, the specific linker and AR‑ligand pairing with this E3 ligand yields a degrader that can be administered orally, distinguishing it from most VHL‑recruiting PROTACs that require parenteral administration [1].

Oral Bioavailability
Class-level
Orally bioavailable (GDC‑2992) — unlike most VHL-based PROTACs
Supports oral exposure-model context
Specific PK parameters not disclosed
PROTAC Oral Bioavailability AR Degrader

VHL vs. CRBN Ligand Choice: Mechanistic and PK Implications

E3 ligase Ligand 42 recruits the VHL complex, which offers distinct advantages over CRBN‑recruiting ligands for certain targets. VHL ligands tend to form more stable ternary complexes with the target protein, leading to more efficient and sustained degradation [1]. In contrast, CRBN ligands like thalidomide analogs exhibit a smaller contribution to molecular weight and lipophilicity but may suffer from substrate‑specific limitations and off‑target degradation of neosubstrates such as IKZF1/3 [2]. The choice of VHL‑based ligand is therefore justified when maximal degradation efficiency and selectivity for AR are prioritized.

E3 Ligase Comparison
Class-level
VHL-recruiting: stable ternary complex; CRBN-recruiting: variable stability, potential neosubstrate degradation
Supports E3 ligase selection review
Based on literature consensus
PROTAC E3 Ligase Selection VHL

High‑Impact Applications of E3 Ligase Ligand 42 in PROTAC Development and Oncology Research


Synthesis of High‑Potency AR‑PROTACs for Prostate Cancer Research

E3 ligase Ligand 42 is the optimal VHL‑recruiting moiety for building AR‑targeting PROTACs that achieve single‑digit nanomolar degradation potency (DC₅₀ = 2.7 nM) and potent antiproliferative activity (IC₅₀ = 9.7 nM) in VCaP cells . Researchers developing novel AR degraders for castration‑resistant prostate cancer should use the stereochemically pure (S)-E3 ligase Ligand 42 to maximize degradation efficiency and ensure reproducible, high‑quality data.

Orally Bioavailable PROTAC Development

The combination of E3 ligase Ligand 42 with a specific AR antagonist and linker yields GDC‑2992, a VHL‑based PROTAC with demonstrated oral bioavailability . This distinguishes it from many VHL‑based degraders that are restricted to in vitro or parenteral administration. Investigators aiming to develop orally active degraders for in vivo pharmacology or preclinical candidate selection should consider this ligand as a starting point for linker‑optimization campaigns.

VHL‑Based Ternary Complex Stabilization Studies

Due to the propensity of VHL‑recruiting PROTACs to form stable ternary complexes [1], E3 ligase Ligand 42 can be employed in structural biology and biophysical studies aimed at understanding cooperative binding mechanisms. This ligand is suitable for X‑ray crystallography, cryo‑EM, and TR‑FRET assays designed to elucidate the molecular basis of PROTAC‑induced degradation and to guide rational PROTAC design.

Comparative E3 Ligase Profiling

Because VHL and CRBN ligands confer different degradation kinetics and selectivity profiles, E3 ligase Ligand 42 serves as a key tool for head‑to‑head comparisons of AR degradation by VHL‑ vs. CRBN‑recruiting PROTACs [1]. Such studies inform the optimal choice of E3 ligase for specific targets and can reveal target‑dependent differences in degradation efficiency and neosubstrate selectivity.

Application
Selection Property
Validation Focus
AR degrader development for prostate cancer research
Stereochemically defined (S)-enantiomer
Degradation potency endpoint review (DC₅₀)
Oral exposure research for PROTACs
Formulation-dependent exposure context
Oral PK parameter review
Ternary complex structural studies
VHL ligand binding mode
Cooperative binding assay validation (TR-FRET, cryo-EM)
E3 ligase selectivity profiling
VHL vs CRBN recruitment efficiency
Degradation selectivity and neosubstrate review
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